1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one
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Overview
Description
1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a ketone functional group attached to an aromatic ring. The structure of this compound includes a 1,3-dioxaindan moiety and a methoxyphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 1,3-dioxaindan with 4-methoxybenzaldehyde in the presence of a base, followed by oxidation to form the ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents, catalysts, and reaction conditions would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one may have various applications in scientific research, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-dioxaindan-5-yl)-2-phenylethan-1-one: Lacks the methoxy group, which may affect its reactivity and properties.
1-(1,3-dioxaindan-5-yl)-2-(4-hydroxyphenyl)ethan-1-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical behavior.
Uniqueness
1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one is unique due to the presence of both the 1,3-dioxaindan moiety and the methoxyphenyl group. These structural features may impart distinct chemical, physical, and biological properties compared to similar compounds.
Properties
CAS No. |
1184262-80-3 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H14O4/c1-18-13-5-2-11(3-6-13)8-14(17)12-4-7-15-16(9-12)20-10-19-15/h2-7,9H,8,10H2,1H3 |
InChI Key |
GUOGPUXNMRBFJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC3=C(C=C2)OCO3 |
Purity |
95 |
Origin of Product |
United States |
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